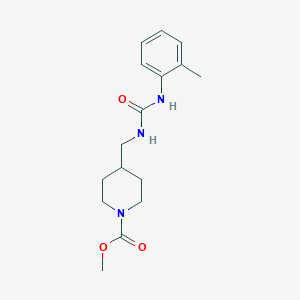

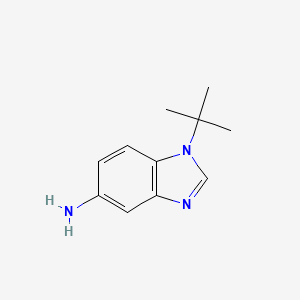

Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the use of piperidine derivatives as building blocks . For instance, Methyl piperidine-4-carboxylate is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate” are not available, piperidine derivatives are known to be involved in various chemical reactions. For example, Methyl piperidine-4-carboxylate is used as a reactant for synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors and a scalable catalyst from asymmetric hydrogenation .科学的研究の応用

Synthesis and Chemical Properties

One area of application involves the synthesis of novel compounds for potential therapeutic uses. For instance, the creation of trisubstituted 4-aminopiperidines, which have shown interesting results as PAF-receptor antagonists, highlighting their significance in designing compounds with specific biological activities (H. Benmehdi et al., 2008). Similarly, research on 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives has expanded the scope of synthetic applications in pharmacology, emphasizing the compound's role as a synthetic intermediate in creating bioactive molecules (Samir Ibenmoussa et al., 1998).

Molecular Structure Analysis

Studies on the molecular structure of related piperidine derivatives, such as 4-carboxypiperidinium chloride, have contributed to the understanding of chemical bonding and molecular interactions, which are crucial for the development of more effective and selective compounds (M. Szafran et al., 2007).

Post-Polymerization Functionalization

In the realm of polymer science , the use of similar piperidine derivatives as initiators for the ring-opening polymerization represents a novel approach to post-polymerization modification, offering new pathways for the functionalization of polymers. This method provides a versatile platform for the development of functional materials with potential applications in biotechnology and medicine (Solomiia Borova et al., 2021).

Enantioselective Synthesis

Research into the enantioselective synthesis of derivatives, utilizing phase-transfer catalysts, has opened avenues for creating chiral molecules, which are of significant interest due to their potential in developing new drugs with improved efficacy and reduced side effects (Yaomin Wang et al., 2018).

Cardiovascular and Antithrombotic Applications

The synthesis of derivatives has also been explored for their cardiovascular activity . Studies on nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid have investigated their potential in cardiovascular therapy, demonstrating the broad applicability of piperidine derivatives in medical research (A. Krauze et al., 2004).

特性

IUPAC Name |

methyl 4-[[(2-methylphenyl)carbamoylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-12-5-3-4-6-14(12)18-15(20)17-11-13-7-9-19(10-8-13)16(21)22-2/h3-6,13H,7-11H2,1-2H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTACXIGUIDWHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2699906.png)

![1-[(5,6-Dichloropyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2699908.png)

![N-(3,5-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2699910.png)

![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride](/img/structure/B2699911.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2699915.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2699918.png)

![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B2699921.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2699927.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2699928.png)

![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide](/img/structure/B2699929.png)